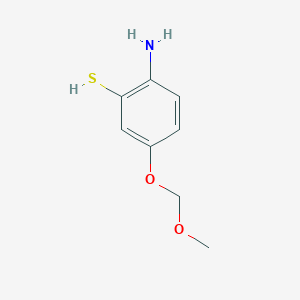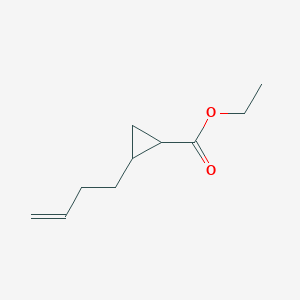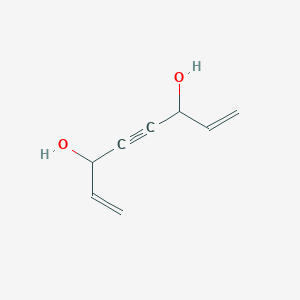
Octa-1,7-dien-4-yne-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-1,7-dien-4-yne-3,6-diol is an organic compound characterized by the presence of both alkyne and diol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Octa-1,7-dien-4-yne-3,6-diol can be synthesized through the reaction of bis(bromomagnesium)acetylene with aldehydes such as acrolein, methacrolein, or tiglic aldehydes in ether. This reaction typically yields the desired compound in approximately 70% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of common reagents and solvents, such as bis(bromomagnesium)acetylene and ether, suggests that the compound can be produced efficiently on a larger scale.
化学反応の分析
Types of Reactions
Octa-1,7-dien-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
科学的研究の応用
Octa-1,7-dien-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Octa-1,7-dien-4-yne-3,6-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.
類似化合物との比較
Similar Compounds
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Similar structure but with additional methyl groups.
Octa-2,7-dien-4-yne-1,6-diol: Similar structure but with different positioning of double bonds and hydroxyl groups.
Uniqueness
Octa-1,7-dien-4-yne-3,6-diol is unique due to its specific arrangement of alkyne and diol groups, which provides distinct reactivity and versatility in chemical synthesis and applications.
特性
CAS番号 |
61540-94-1 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
octa-1,7-dien-4-yne-3,6-diol |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2H2 |
InChIキー |
SRRXMQPHRGZCTN-UHFFFAOYSA-N |
正規SMILES |
C=CC(C#CC(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


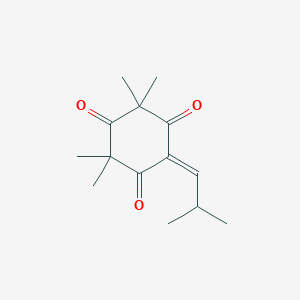
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
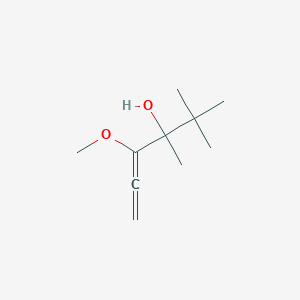
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
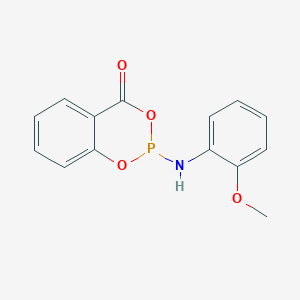
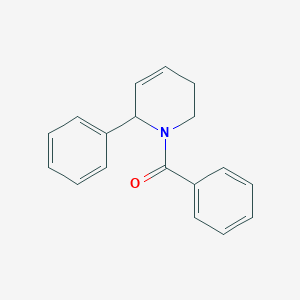
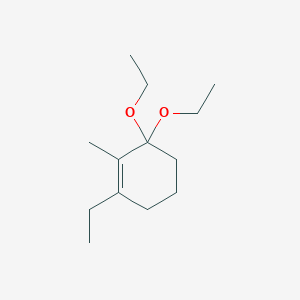
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
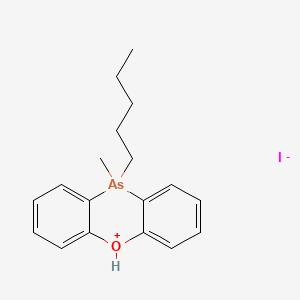
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
